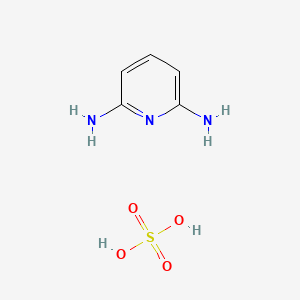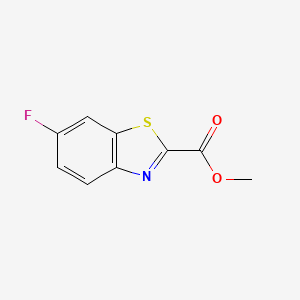
Methyl (6-fluorobenzothiazol-2-yl)formate
Vue d'ensemble
Description
“Methyl (6-fluorobenzothiazol-2-yl)formate” is a chemical compound with the molecular formula C9H6FNO2S . It is a derivative of methyl formate, which is the simplest example of a carboxylate ester and is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension .
Synthesis Analysis
The synthesis of benzothiazole compounds, which would include “Methyl (6-fluorobenzothiazol-2-yl)formate”, has been advanced recently with green chemistry techniques. These techniques involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Chemical Reactions Analysis
The chemical reactions of methyl formate, a related compound, have been extensively studied. For instance, the combustion kinetics of methyl formate were investigated, and the potential energy surfaces (PESs) of the low-temperature oxidation reactions of methyl formate radicals were determined .Safety And Hazards
Orientations Futures
Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms. In theory, formate can be used as the sole carbon source for the microbial production of high-value-added chemicals . This suggests potential future directions for the use of “Methyl (6-fluorobenzothiazol-2-yl)formate” in various applications.
Propriétés
IUPAC Name |
methyl 6-fluoro-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSVUAYIZSEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


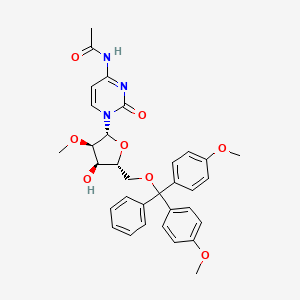
![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)
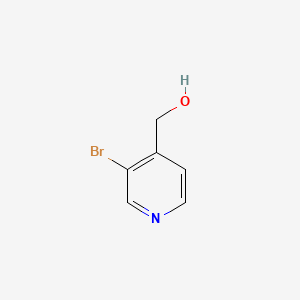
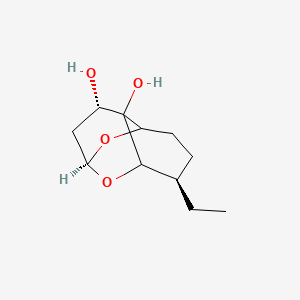

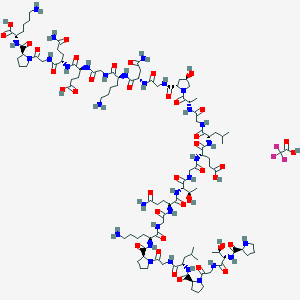
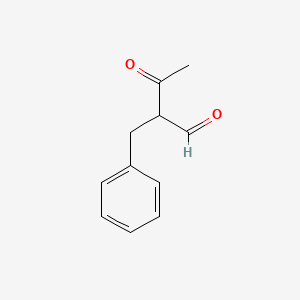
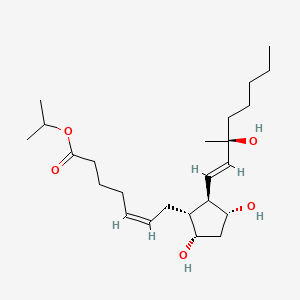
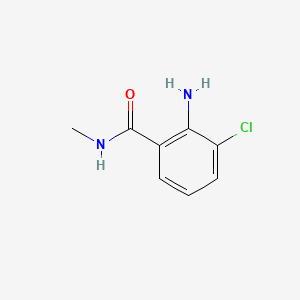
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
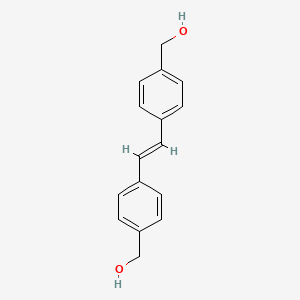
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
